Di-p-methylbenzylidenesorbitol

Übersicht

Beschreibung

Di-p-methylbenzylidenesorbitol is a chemical compound derived from sorbitol, a sugar alcohol. It is known for its amphiphilic nature, possessing both hydrophobic phenyl groups and hydrophilic hydroxyl groups. This compound is widely used as a nucleating agent in crystalline polymers to enhance nucleation rates and alter optical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-p-methylbenzylidenesorbitol is synthesized through the condensation reaction of sorbitol with p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where sorbitol and p-methylbenzaldehyde are mixed with an acid catalyst. The reaction is monitored for optimal yield, and the product is purified using industrial crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced derivatives with increased hydrogen content.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Nucleating Agent in Polyolefins

MDBS is widely used as a nucleating agent in the production of high-density polyethylene (HDPE) and other polyolefins. Its primary function is to enhance the crystallization process during polymer processing, which leads to improved clarity and mechanical strength.

- Mechanism of Action : MDBS promotes the formation of a more uniform crystalline structure within the polymer matrix. This results in reduced haze and improved transparency, which are critical for applications where aesthetic qualities are important .

- Case Study : A study conducted by Le Thi Bang et al. demonstrated that incorporating MDBS into HDPE significantly improved optical clarity and mechanical properties compared to control samples without additives. The study reported enhanced tensile strength and elongation at break, indicating MDBS's effectiveness as a clarifying agent .

Self-Assembly Induction

MDBS has been shown to induce self-assembly in various organic solvents, forming organized structures that can be utilized in advanced material applications.

- Research Findings : Research published in the Langmuir journal highlighted MDBS's ability to facilitate self-assembly processes, which are crucial for developing materials with specific functionalities such as drug delivery systems or advanced coatings .

- Application Example : The self-assembled structures formed by MDBS can be tailored for specific applications, including nanocomposites and gel-like materials that exhibit unique thermal and mechanical properties.

Comparative Data on Applications

The following table summarizes key properties and applications of MDBS compared to other common nucleating agents:

| Property/Agent | Di-p-methylbenzylidenesorbitol (MDBS) | Other Nucleating Agents (e.g., DMDBS) |

|---|---|---|

| Clarity Improvement | High | Moderate |

| Mechanical Strength | Significant increase | Variable |

| Self-Assembly Capability | Yes | Limited |

| Typical Use | HDPE, PP | Various polyolefins |

Safety and Environmental Considerations

According to safety data sheets, MDBS is not classified as hazardous under current regulations . It does not exhibit acute toxicity or irritant properties, making it suitable for use in consumer products.

Wirkmechanismus

The mechanism of action of di-p-methylbenzylidenesorbitol involves its ability to act as a nucleating agent. It stabilizes specific conformers of polymers, promoting their crystallization. This stabilization occurs through the interaction of the compound’s phenyl groups with the polymer chains, facilitating the formation of crystalline structures .

Vergleich Mit ähnlichen Verbindungen

- 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol

- 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol

Comparison: Di-p-methylbenzylidenesorbitol is unique due to its specific substitution pattern on the benzylidene groups, which imparts distinct nucleating properties compared to other sorbitol derivatives. Its ability to enhance the mechanical and optical properties of polymers makes it a valuable compound in various industrial applications .

Biologische Aktivität

Di-p-methylbenzylidenesorbitol (MDBS) is a derivative of sorbitol characterized by the presence of two p-methylbenzylidene groups. This compound is recognized for its unique structural properties, which enable it to function as an effective nucleating agent in various applications, particularly in polymer science and organogel formation. Its biological activity, while not extensively documented, suggests potential applications in biocompatible materials, drug delivery, and tissue engineering due to its low toxicity and compatibility with biological systems.

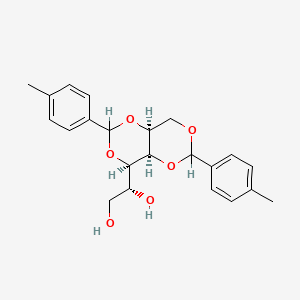

Chemical Structure and Properties

This compound is classified as a low-molecular-weight gelator capable of forming organogels. The structural formula is represented as follows:

Comparison with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3:2,4-Dibenzylidene Sorbitol | Dibenzylidene derivative | Known for forming stable organogels |

| 1,3:2,4-Di(p-chlorobenzylidene) Sorbitol | Halogenated derivative | Enhanced thermal stability due to halogen effects |

| 1,3:2,4-Di(p-nitrobenzylidene) Sorbitol | Nitro-substituted derivative | Potentially increased reactivity |

This compound stands out due to its specific methyl substitution on the benzylidene groups, which influences both its solubility properties and efficacy as a nucleating agent.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity and is not classified as an irritant or sensitizer. Safety assessments have shown that it is suitable for use in biological applications, including drug delivery systems and tissue engineering . The compound has been evaluated for acute oral toxicity in animal studies, demonstrating no significant adverse effects at tested doses .

Applications in Drug Delivery and Tissue Engineering

Due to its biocompatibility, this compound has potential applications in:

- Drug Delivery Systems : Its ability to form stable gels can be utilized for encapsulating therapeutic agents.

- Tissue Engineering : The compound's compatibility with biological tissues makes it suitable for scaffolding materials that support cell growth and regeneration.

Interaction with Polymers

Studies have shown that this compound significantly influences the crystallization behavior of polymers. For instance, it enhances charge transport properties in poly(3-hexylthiophene), which is critical for organic photovoltaic applications. Additionally, MDBS modifies thermal properties and mechanical strength when incorporated into polymer matrices .

Self-Assembly Behavior

Research published in 2008 explored the self-assembly capabilities of MDBS in various organic solvents. It was found that MDBS could induce self-assembly leading to the formation of organogels with tunable network architectures based on geometric confinement . Optical microscopy and scanning electron microscopy (SEM) demonstrated a transition from fibrillar structures to sheaf-like spherulite structures under varying conditions.

Nucleation Efficiency

A study investigated the effects of MDBS as a nucleating agent in isotactic polypropylene (PP). Results indicated that the addition of MDBS improved the transparency and crystallization behavior of PP plates. Specifically, varying the concentration of MDBS influenced the formation of fibers and overall material properties .

Eigenschaften

IUPAC Name |

1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFKEDMOAMGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860672 | |

| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81541-12-0, 93379-37-4, 54686-97-4 | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.